Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Periodate oxidation in the presence of sodium dodecyl sulfate (SDS) and sulfuric acid.
Reduction: Reduction of procainamide hydrochloride to procainamide in basic media.
Substitution: Reaction with acetaldehyde and sodium benzoate in acidic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in the formation of oxidized iron complexes .
Scientific Research Applications
Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate has several scientific research applications:
Mechanism of Action
The mechanism by which dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of different products .
Comparison with Similar Compounds
- Bis-(1,10-phenanthroline)iron(ii) Dihydrate
- Iron(iii) Phenanthroline Complexes
- Dicyano-bis-(2,2’-bipyridine)iron(ii)
Comparison: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate is unique due to its specific combination of ligands and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it exhibits distinct redox properties and catalytic activities .
Properties
Molecular Formula |
C26H20FeN6O2 |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
InChI Key |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
Origin of Product |
United States |
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